molecular formula C7H6ClNO2 B1430941 5-Chloro-2-methoxyisonicotinaldehyde CAS No. 1060810-36-7

5-Chloro-2-methoxyisonicotinaldehyde

Cat. No.: B1430941
CAS No.: 1060810-36-7
M. Wt: 171.58 g/mol
InChI Key: LWEZPNUSAGRBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxyisonicotinaldehyde: is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of isonicotinaldehyde, featuring a chlorine atom at the 5-position and a methoxy group at the 2-position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxyisonicotinaldehyde typically involves the chlorination of 2-methoxyisonicotinaldehyde. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-methoxyisonicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other derivatives .

Biology: In biological research, this compound is used to study the effects of structural modifications on the biological activity of isonicotinaldehyde derivatives. It helps in understanding the structure-activity relationships of these compounds .

Medicine: this compound is investigated for its potential pharmacological properties. It is used in the development of new therapeutic agents, particularly in the field of antimicrobial and anticancer research .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine and methoxy substituents may influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-methoxyisonicotinaldehyde is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

5-Chloro-2-methoxyisonicotinaldehyde is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group at position 5 and a methoxy group at position 2 of the isonicotinaldehyde structure. This unique substitution pattern influences its chemical reactivity and biological activity, making it a valuable compound for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. The aldehyde functional group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their activity. The chlorine and methoxy substituents may enhance the compound's binding affinity and specificity for its biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to possess activity against a range of pathogens, including bacteria and fungi. The presence of the chloro group is believed to enhance its antimicrobial efficacy compared to related compounds lacking this substituent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. For instance, metal complexes derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Case Studies

  • Antimalarial Activity : A study highlighted the synthesis of novel derivatives based on isonicotinaldehyde, including this compound, which were evaluated for antimalarial activity against Plasmodium falciparum. These derivatives exhibited promising inhibitory effects, suggesting potential applications in malaria treatment .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of isonicotinaldehyde derivatives revealed that modifications at the methoxy and chloro positions significantly affect biological activity. This emphasizes the importance of these substituents in enhancing both antimicrobial and anticancer activities.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
This compound Chloro at position 5, Methoxy at position 2Potential increased antimicrobial activity
2-Methoxyisonicotinaldehyde Lacks chlorine substituentDifferent reactivity profile
5-Chloroisonicotinaldehyde Lacks methoxy groupMay affect solubility
2-Chloro-5-methoxyisonicotinaldehyde Similar structure but different positioningVariations in chemical properties

Properties

IUPAC Name

5-chloro-2-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEZPNUSAGRBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264454
Record name 5-Chloro-2-methoxy-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-36-7
Record name 5-Chloro-2-methoxy-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methoxyisonicotinaldehyde
Reactant of Route 2
5-Chloro-2-methoxyisonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-methoxyisonicotinaldehyde
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methoxyisonicotinaldehyde
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methoxyisonicotinaldehyde
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-methoxyisonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.